molecular formula C9H6N2S B5514785 [1,3]thiazolo[3,2-a]benzimidazole CAS No. 247-83-6

[1,3]thiazolo[3,2-a]benzimidazole

Cat. No.: B5514785
CAS No.: 247-83-6
M. Wt: 174.22 g/mol
InChI Key: IHCQWURUZRYCIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[3,2-a]benzimidazole typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene to yield the desired thiazolo[3,2-a]benzimidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions mentioned above for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[1,3]Thiazolo[3,2-a]benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: It has potential therapeutic applications, particularly as an anticancer agent and in the treatment of parasitic infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[2,1-b]thiazole: Shares structural similarities and exhibits comparable chemical properties.

    Benzofuran derivatives containing thiazolo benzimidazole nucleus: These compounds also display significant biological activities.

Uniqueness

What sets [1,3]thiazolo[3,2-a]benzimidazole apart is its unique combination of thiazole and benzimidazole rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .

Properties

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCQWURUZRYCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349727
Record name [1,3]thiazolo[3,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247-83-6
Record name [1,3]thiazolo[3,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Several synthetic strategies have been explored for the construction of the [, ]thiazolo[3,2-a]benzimidazole scaffold. One common approach involves the reaction of 2-aryl-3-nitro-2H-chromenes with 1H-benzimidazole-2-thiol in the presence of a copper catalyst, such as Cu(OAc)2•H2O []. This reaction proceeds through sequential C-N and C-S bond formations, affording the desired product in moderate yields. Another method utilizes the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD) under various conditions []. Depending on the solvent employed, different products can be obtained, including [, ]thiazolo[3,2-a]benzimidazole and [, ]thiazino[3,2-a]benzimidazole derivatives.

Q2: How does the choice of solvent influence the reaction outcome in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The choice of solvent can significantly impact the reaction pathway and product distribution in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives. For instance, when (1H-benzimidazol-2-ylthio)acetonitrile reacts with DMAD, employing benzene, THF, or DMF as the solvent primarily yields a [, ]thiazolo[3,2-a]benzimidazole derivative []. Conversely, conducting the reaction in ethanol favors the formation of either a [, ]thiazino[3,2-a]benzimidazole or a [, ]thiazepino[3,2-a]benzimidazole derivative. These findings highlight the importance of careful solvent selection to steer the reaction towards the desired product.

Q3: What structural characterization techniques are typically employed to confirm the identity of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Researchers utilize a combination of spectroscopic and analytical methods to unequivocally confirm the structure of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the connectivity and environment of atoms within the molecule [, ]. High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight, further supporting the proposed structure []. In certain cases, X-ray crystallography is utilized to obtain a three-dimensional representation of the molecule, providing definitive proof of its structure and conformation [].

Q4: Have any structure-activity relationship (SAR) studies been conducted on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Yes, research has explored the impact of structural modifications on the biological activity of [, ]thiazolo[3,2-a]benzimidazole derivatives. One study investigated the immunomodulatory and anticancer activities of a series of 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives []. The study revealed that the presence of specific substituents at the 2-position of the [, ]thiazolo[3,2-a]benzimidazole core significantly influences its ability to inhibit LPS-stimulated NO generation in Raw murine macrophage cells. Moreover, certain derivatives exhibited potent cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. These findings underscore the potential of tailoring the substituents on the [, ]thiazolo[3,2-a]benzimidazole scaffold to fine-tune its biological properties.

Q5: What are the future directions for research on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The unique structural features and promising biological activities of [, ]thiazolo[3,2-a]benzimidazole derivatives warrant further investigation. Future research efforts may focus on:

  • Expanding the chemical space: Exploring novel synthetic methodologies to access diversely substituted [, ]thiazolo[3,2-a]benzimidazole derivatives.
  • In vivo studies: Evaluating the efficacy and safety of promising [, ]thiazolo[3,2-a]benzimidazole derivatives in preclinical animal models of disease.

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